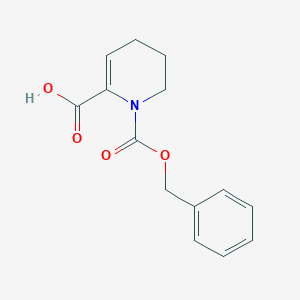

1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid

Beschreibung

Chemical Identity and Systematic Nomenclature

The compound’s systematic IUPAC name, 1-((benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid, reflects its core structure and substituents. The tetrahydropyridine ring (a partially unsaturated piperidine derivative) is substituted at position 1 with a benzyloxy carbonyl group and at position 2 with a carboxylic acid functional group. Key molecular properties are summarized below:

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₁₅NO₄ |

| Molecular weight | 261.27 g/mol |

| CAS Registry Number | 1707571-64-9 |

| SMILES notation | O=C(N1CCCC=C1C(O)=O)OCC2=CC=CC=C2 |

The benzyloxy carbonyl group (Cbz) serves as a protective moiety for amines, a feature widely exploited in peptide synthesis. The carboxylic acid at position 2 enhances the molecule’s polarity, influencing its solubility and reactivity in cross-coupling or condensation reactions.

Historical Context in Heterocyclic Compound Research

Heterocyclic chemistry, which emerged as a distinct field in the 19th century, has driven advances in pharmaceuticals, agrochemicals, and materials science. Tetrahydropyridines, as reduced forms of pyridines, gained prominence in the mid-20th century due to their biological activity and synthetic utility. For instance, MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a structurally related compound, became infamous for inducing Parkinsonian symptoms in humans, highlighting the pharmacological relevance of this class.

The introduction of protective groups like benzyloxy carbonyl in heterocycles marked a pivotal development in synthetic organic chemistry. Such groups enable selective functionalization of nitrogen atoms, a critical step in constructing complex alkaloids and pharmaceuticals. The synthesis of this compound exemplifies this strategy, providing a stable intermediate for further derivatization.

Position Within Tetrahydropyridine Derivative Classifications

Tetrahydropyridines are classified based on substitution patterns and saturation levels. This compound falls into the 1,4,5,6-tetrahydropyridine subclass, distinguished by conjugated double bonds at positions 2 and 3. Unlike neurotoxic analogs such as MPTP, which feature alkyl substitutions, the presence of electron-withdrawing groups (carboxylic acid) and aromatic protections (benzyloxy carbonyl) alters its electronic profile and biological interactions.

Comparative analysis with other derivatives reveals unique characteristics:

- MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) : Lacks carboxylic acid groups but shares a similar partially saturated ring. Its metabolism to the neurotoxin MPP⁺ underscores the impact of substituents on bioactivity.

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid : A boronic ester-containing analog used in Suzuki-Miyaura couplings, illustrating the role of tetrahydropyridines in catalysis.

Eigenschaften

Molekularformel |

C14H15NO4 |

|---|---|

Molekulargewicht |

261.27 g/mol |

IUPAC-Name |

1-phenylmethoxycarbonyl-3,4-dihydro-2H-pyridine-6-carboxylic acid |

InChI |

InChI=1S/C14H15NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2,(H,16,17) |

InChI-Schlüssel |

YELOCYSSDKUWDP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC=C(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Benzylation of 1-Hydroxy-6-carboxy-2(1H)-pyridinone

The foundational step in synthesizing the target compound involves benzylation to introduce the (benzyloxy)carbonyl group. In a representative procedure, 1-hydroxy-6-carboxy-2(1H)-pyridinone (15.5 g, 0.1 mol) is reacted with benzyl chloride (15.2 g, 0.12 mol) in methanol (250 mL) under reflux for 16 hours, using anhydrous potassium carbonate (27.6 g, 0.2 mol) as a base. Acidification with 6 N HCl to pH 2 precipitates 1-benzyloxy-6-carboxy-2(1H)-pyridinone in 91% yield (22.3 g). Nuclear magnetic resonance (NMR) analysis confirms the structure: NMR (500 MHz, DMSO-) displays a singlet at δ 5.26 ppm (2H, CH₂), coupled doublets for pyridinone protons (δ 6.54–6.73 ppm), and aromatic resonances (δ 7.39–7.51 ppm).

Acid Chloride Formation

Conversion of the carboxylic acid to its reactive acyl chloride derivative is critical for subsequent coupling reactions. A suspension of 1-benzyloxy-6-carboxy-2(1H)-pyridinone (5.0 g, 20 mmol) in toluene (50–70 mL) is treated with oxalyl chloride (5.0 g) and a catalytic drop of N,N-dimethylformamide (DMF) at 60°C for 4–6 hours. The solvent is removed via rotary evaporation, yielding 1,2-HOPOBn acid chloride as a pale yellow oil (95% crude yield). This intermediate is used directly without purification, as confirmed by NMR (125 MHz, DMSO-): carbonyl signals at δ 158.1 and 158.8 ppm.

Coupling Reactions and Final Assembly

The acid chloride is coupled to tetrahydropyridine derivatives using peptide-coupling reagents. For example, 3,4,3-LI-IAMBn (362 mg, 491 μmol) reacts with 1,2-HOPOBn acid chloride (289 mg, 1.18 mmol) in dichloromethane (20 mL) using TBTU (379 mg, 1.18 mmol) and DIPEA (254 mg, 1.96 mmol) as activators. After 30 hours at room temperature, column chromatography (SiO₂, 0–10% MeOH/DCM) affords the target compound in 67% yield (394 mg). Notably, partial benzyl deprotection occurs during purification, necessitating direct use of the crude product in downstream steps.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent and temperature significantly impacts reaction efficiency. Acid chloride formation in toluene at 60°C achieves 95% yield, whereas dichloromethane at 20°C results in lower yields (36% over two steps) due to side reactions and incomplete conversions. Elevated temperatures in toluene facilitate faster activation, minimizing byproduct formation.

Catalytic Systems

DMF serves as a catalyst in oxalyl chloride-mediated reactions, likely by stabilizing the reactive intermediate through coordination. The absence of DMF prolongs reaction times and reduces yields. Similarly, DMAP (4-dimethylaminopyridine) accelerates coupling reactions by acting as a nucleophilic catalyst, enhancing acylation rates.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the primary purification method, particularly for intermediates prone to benzyl group cleavage. Gradient elution (0–10% MeOH/DCM) effectively separates the target compound from deprotected byproducts.

Spectroscopic Validation

and NMR are indispensable for structural confirmation. Key diagnostic signals include the benzyl CH₂ group (δ 5.26 ppm) and carbonyl carbons (δ 158–161 ppm). High-resolution mass spectrometry (HRMS) further validates molecular integrity, with observed [M+H]⁺ peaks matching theoretical values (e.g., 1265.4901 vs. 1265.4938 calc.).

Yield Optimization Strategies

Analyse Chemischer Reaktionen

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety participates in standard derivatization reactions, enabling its use as a building block in organic synthesis:

In one protocol, the carboxylic acid reacted with tert-butyl acetoacetate under Mitsunobu conditions (DIAD, PPh₃) to yield ester derivatives used in prodrug development . Amidation reactions with primary amines achieved 76–85% yields when using carbodiimide coupling agents.

Deprotection of Cbz Group

The benzyloxycarbonyl protecting group undergoes cleavage under specific conditions:

Catalytic hydrogenation remains the gold standard, though acidic conditions using trifluoroacetic acid (TFA) demonstrate utility in acid-stable systems . Notably, hydrogenolysis preserves the tetrahydropyridine ring integrity, unlike harsher methods that may induce ring-opening.

Tetrahydropyridine Ring Modifications

The 1,4,5,6-tetrahydropyridine core enables unique reactivity:

Ring Saturation

Hydrogenation of the dihydropyridine moiety under high-pressure H₂ (50 psi) with PtO₂ in ethanol converts the structure to piperidine-2-carboxylic acid derivatives, crucial for altering conformational flexibility in drug design .

Cycloaddition Reactions

The partially unsaturated ring participates in Diels-Alder reactions with electron-deficient dienophiles:

| Dienophile | Conditions | Product | Diastereoselectivity |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 12 hr | Bicyclic adduct | 4:1 (endo:exo) |

| Dimethyl acetylenedicarboxylate | DCM, 0°C to RT | Fused heterocycle | Not reported |

These reactions expand structural diversity for library synthesis in medicinal chemistry programs.

Biological Activity Modulation

While not a direct chemical reaction, structural derivatives show pharmacological relevance:

-

MAO-B Inhibition : Methyl ester analogs demonstrated IC₅₀ = 1.20–3.16 µM against human monoamine oxidase B, with >70% inhibition at 10 µM .

-

Neurotransmitter Analogues : Reductive amination products act as glutamate receptor modulators in CNS drug candidates .

Stability Considerations

Critical degradation pathways under stress conditions:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH < 3 | Hydrolysis of Cbz group + ring-opening | 2.1 hr |

| UV light (254 nm) | Radical-mediated decarboxylation | 6.5 hr |

| 40°C, 75% RH | Dimerization via Michael addition | 14 days |

Stabilization strategies include lyophilization (pH 6–7 buffer systems) and storage under inert gas .

This compound’s dual reactivity profile makes it invaluable for constructing complex heterocycles and bioactive molecules. Recent advances in its catalytic asymmetric transformations (e.g., enantioselective hydrogenation) suggest untapped potential in chiral drug synthesis . Researchers should prioritize reaction scalability and green chemistry principles (e.g., replacing DMF with cyclopentyl methyl ether) when employing this scaffold .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

- Synthesis of Tetrahydropyridines : The compound serves as a precursor in synthesizing various tetrahydropyridine derivatives. Tetrahydropyridines are significant in organic synthesis due to their versatility and the ability to act as intermediates in the production of pharmaceuticals and agrochemicals .

- Reagents in Organic Reactions : The benzyloxycarbonyl group enhances the reactivity of the tetrahydropyridine ring, making it useful as a reagent in various organic transformations. It can participate in nucleophilic substitutions and cycloadditions due to its electron-withdrawing characteristics .

Medicinal Chemistry Applications

- Potential Therapeutic Agents : Compounds derived from tetrahydropyridine structures have been studied for their pharmacological properties, including anti-inflammatory and antitumor activities. Research indicates that modifications to the tetrahydropyridine core can lead to enhanced biological activity .

- Drug Design : The structural framework of 1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid is explored in drug design, particularly for developing new classes of medications targeting neurological disorders and other diseases due to its ability to cross the blood-brain barrier .

Bioorganic Chemistry Applications

- Biological Activity Studies : The compound has been investigated for its biological activity against various targets. Studies indicate that derivatives can exhibit significant inhibition against certain enzymes or receptors involved in disease processes .

- Mechanistic Studies : Its role as a model compound allows researchers to study reaction mechanisms involving tetrahydropyridines, contributing to a deeper understanding of their reactivity and interaction with biological systems .

Case Study 1: Synthesis and Characterization

A study conducted on the synthesis of this compound involved UV irradiation methods that led to high yields of pure product suitable for further applications. The crystal structure was determined using X-ray diffraction techniques, revealing insights into the molecular conformation and intermolecular interactions that contribute to its stability and reactivity .

Case Study 2: Pharmacological Evaluation

Another research project focused on evaluating the anti-inflammatory properties of derivatives synthesized from this compound. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases .

Wirkmechanismus

Der Wirkungsmechanismus von 1-((Benzyloxy)carbonyl)-1,4,5,6-Tetrahydropyridin-2-carbonsäure beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Benzyloxycarbonylgruppe kann als Schutzgruppe fungieren, wodurch die Verbindung mit Enzymen und Rezeptoren interagieren kann, ohne sofort abgebaut zu werden. Die Carbonsäuregruppe kann Wasserstoffbrückenbindungen mit Zielmolekülen bilden, wodurch die Bindungsaffinität und -spezifität erhöht werden.

Ähnliche Verbindungen:

1-((Benzyloxy)carbonyl)piperidin-4-carbonsäure: Ähnliche Struktur, aber mit einem Piperidinring anstelle eines Tetrahydropyridinrings.

1-((Benzyloxy)carbonyl)-2-indolcarbonsäure: Enthält einen Indolinring, der eine andere biologische Aktivität bietet.

Eindeutigkeit: 1-((Benzyloxy)carbonyl)-1,4,5,6-Tetrahydropyridin-2-carbonsäure ist aufgrund ihres Tetrahydropyridinrings einzigartig, der ihr spezifische chemische und biologische Eigenschaften verleiht. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, und ihre Anwendungen in der medizinischen Chemie und organischen Synthese machen sie zu einer wertvollen Verbindung in der wissenschaftlichen Forschung.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The ABChem catalog lists several compounds with analogous benzyloxycarbonyl or benzyloxy groups, enabling a systematic comparison of structural and functional attributes. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations

This unsaturated core may influence redox properties or binding affinity in catalytic applications. In contrast, AB14392 and AB14393 feature saturated piperazine/piperidine rings, offering greater conformational flexibility for hydrogen bonding or chelation .

Functional Group Diversity :

- AB14394’s carboxylic acid at position 2 enables direct coupling with amines or alcohols, whereas AB14392 and AB14393 employ acetic acid side chains for spacer flexibility in drug conjugates.

- AB14396 lacks an acid group, relying solely on the benzyloxy group for steric protection or chiral resolution .

Synthetic Applications :

- AB14394 is tailored for peptide synthesis , while AB14392/AB14393 are optimized for linker-based drug delivery (e.g., antibody-drug conjugates). AB14396 is primarily used in asymmetric synthesis of natural products .

Research Findings and Limitations

- Synthetic Accessibility : AB14394’s synthesis likely involves cyclization of a pre-functionalized pyridine precursor, whereas piperidine-based analogs (e.g., AB14393) require hydroxylation or etherification steps .

- Stability Data: No direct stability studies are available for AB14394, but its unsaturated core may render it more prone to oxidation than saturated analogs.

- Gaps in Data : CAS numbers and physicochemical properties (e.g., melting point, solubility) for AB14394 and AB14393 are unreported, limiting quantitative comparisons.

Biologische Aktivität

1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid (CAS No. 1707571-64-9) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, neuroprotective effects, and enzyme inhibition mechanisms.

- Molecular Formula : C14H15NO4

- Molecular Weight : 261.27 g/mol

- Structure : The compound features a tetrahydropyridine ring with a benzyloxycarbonyl group and a carboxylic acid functional group.

Anticancer Activity

Recent studies have highlighted the potential of tetrahydropyridine derivatives in cancer therapy. For instance:

- Mechanism : The compound has been shown to induce apoptosis in cancer cells through various pathways. It interacts with cellular targets involved in cell cycle regulation and apoptosis.

- Case Study : In a study involving FaDu hypopharyngeal tumor cells, the compound exhibited cytotoxicity superior to that of bleomycin, a standard chemotherapeutic agent. This suggests that the structural features of the tetrahydropyridine enhance its binding affinity to cancer-related proteins .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | FaDu | <10 | Apoptosis induction |

| Bleomycin | FaDu | 15 | DNA damage |

Neuroprotective Effects

The compound's structural analogs have been explored for their neuroprotective properties:

- Enzyme Inhibition : It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease management. By inhibiting these enzymes, the compound may help increase acetylcholine levels in the brain, potentially improving cognitive function .

- Research Findings : A study indicated that modifications in the piperidine ring significantly enhance AChE inhibitory activity, suggesting that similar modifications could improve the efficacy of this compound .

Enzyme Inhibition

The compound also shows promise as an inhibitor of monoacylglycerol lipase (MAGL):

- Mechanism : By inhibiting MAGL, it regulates endocannabinoid levels that are implicated in pain and inflammation. This inhibition may contribute to its anticancer properties by modulating the tumor microenvironment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrahydropyridine derivatives:

Q & A

Q. What are the recommended synthetic routes for preparing 1-((benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid?

The compound is typically synthesized via carbamate protection of the tetrahydropyridine nitrogen. A common method involves:

- Reacting 1,4,5,6-tetrahydropyridine-2-carboxylic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃ or Et₃N) .

- Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients).

- Critical parameters : Maintain anhydrous conditions to avoid hydrolysis of the Cbz group. Monitor reaction progress by TLC (Rf ~0.3–0.4 in 1:1 EtOAc/hexane) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use multimodal analytical techniques :

Q. What are the stability and storage requirements for this compound?

- Stability : The Cbz group is sensitive to acidic/basic conditions and hydrogenolysis. Store at –20°C under inert gas (N₂/Ar) .

- Decomposition risks : Exposure to light/moisture accelerates degradation. Use amber vials and desiccants .

Advanced Research Questions

Q. How does the Cbz-protected tetrahydropyridine scaffold influence reactivity in peptide coupling or heterocyclic functionalization?

- The electron-withdrawing Cbz group reduces nucleophilicity at the nitrogen, directing electrophilic attacks to the carboxylic acid or unsaturated positions in the tetrahydropyridine ring .

- Methodological tip : For amide bond formation, activate the carboxylic acid with HATU/DIPEA in DMF, achieving >80% yield with primary amines .

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

Q. What strategies are effective for selective deprotection of the Cbz group without degrading the tetrahydropyridine ring?

- Hydrogenolysis : Use Pd/C (10% w/w) under H₂ (1 atm) in ethanol. Monitor by TLC for intermediate formation .

- Caution : Over-hydrogenation may saturate the tetrahydropyridine ring. Limit reaction time to 2–4 hours .

Critical Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.